molecular formula C38H57NO14 B1459011 Fmoc-NH-PEG10-CH2CH2COOH CAS No. 2101563-45-3

Fmoc-NH-PEG10-CH2CH2COOH

Cat. No.: B1459011
CAS No.: 2101563-45-3
M. Wt: 751.9 g/mol
InChI Key: NAILXQLIMFAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NH-PEG10-CH2CH2COOH: is a derivative of polyethylene glycol (PEG) that has been modified with a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce a hydrophilic spacer between peptide chains, enhancing solubility and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG10-CH2CH2COOH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of Fmoc-NH-PEG10-CH2CH2COOH involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides hydrophilicity and flexibility, while the terminal carboxylic acid group allows for further conjugation reactions .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILXQLIMFAMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG10-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG10-CH2CH2COOH
Reactant of Route 3
Fmoc-NH-PEG10-CH2CH2COOH
Reactant of Route 4
Reactant of Route 4
Fmoc-NH-PEG10-CH2CH2COOH
Reactant of Route 5
Reactant of Route 5
Fmoc-NH-PEG10-CH2CH2COOH
Reactant of Route 6
Reactant of Route 6
Fmoc-NH-PEG10-CH2CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.